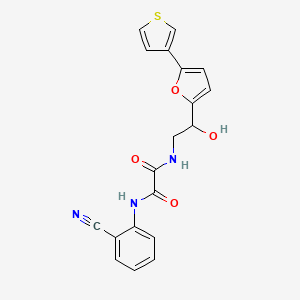

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c20-9-12-3-1-2-4-14(12)22-19(25)18(24)21-10-15(23)17-6-5-16(26-17)13-7-8-27-11-13/h1-8,11,15,23H,10H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRDDYNTUNXWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl derivative with cyanide under controlled conditions.

Synthesis of the thiophenyl-furan intermediate: This involves the coupling of thiophene and furan derivatives using a catalyst such as palladium.

Coupling of intermediates: The final step involves the coupling of the cyanophenyl and thiophenyl-furan intermediates with an oxalamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The cyanophenyl group can be reduced to form an amine.

Substitution: The thiophenyl-furan moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Table 1: Key Structural and Functional Comparisons

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-cyanophenyl group contrasts with S336’s 2,4-dimethoxybenzyl substituent. The latter’s methoxy groups enhance metabolic stability and flavor-enhancing properties, while the cyano group may favor receptor binding in therapeutic contexts . Chlorophenyl substituents (e.g., Compound 13) are associated with antiviral activity, suggesting that the target compound’s cyanophenyl group might similarly modulate biological interactions .

Heterocyclic Systems :

- The thiophene-furan system in the target compound differs from pyridine (S336) or thiazole (Compound 13) rings. Thiophene-furan’s extended conjugation may improve π-π interactions but could reduce metabolic stability compared to pyridine-containing analogs .

Hydroxyl Group Impact :

- The hydroxylated ethyl chain in the target compound introduces polarity absent in S336 or Compound 4.2. This feature may improve aqueous solubility but could also increase susceptibility to oxidative metabolism .

Synthetic Yields :

- Compared to S336 (high-yield industrial synthesis) or Compound 4.2 (moderate yields via reflux), the target compound’s synthesis would likely require optimization due to the steric complexity of the thiophene-furan-ethyl group .

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides like S336 and N1-(2-methoxy-4-methylbenzyl) derivatives undergo rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s amide core may similarly resist hydrolysis .

- Toxicity: No direct data exist for the target compound. However, structurally related oxalamides exhibit high NOELs (e.g., 100 mg/kg bw/day), indicating a favorable safety profile for flavoring applications .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

- Molecular Formula : C₁₅H₁₅N₃O₃S

- Molecular Weight : Approximately 349.8 g/mol

- Functional Groups :

- Cyanophenyl

- Hydroxyethyl

- Thiophene and furan rings

- Oxalamide linkage

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.

- Receptor Interaction : It can interact with various receptors, potentially altering signaling pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms such as:

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cells by:

- Interfering with DNA replication and repair mechanisms.

- Inducing oxidative stress leading to cell death.

Case Studies and Research Findings

A summary of relevant studies that highlight the biological activities of the compound is provided below:

| Study | Findings |

|---|---|

| Chityala et al. (2014) | Investigated the cytotoxic effects on HeLa cells, showing significant inhibition of cell growth with an IC50 value of 34 μM. |

| Shanty et al. (2017) | Reported moderate antibacterial activity against multiple strains, with a notable selectivity index indicating lower toxicity to normal cells. |

| Akocak et al. (2017) | Evaluated the compound's potential as a carbonic anhydrase activator, suggesting a role in metabolic regulation. |

Q & A

Q. What are the key synthetic routes for synthesizing N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide, and what intermediates are critical?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Preparation of the 2-cyanophenylamine intermediate via nitration and reduction of a nitro-substituted benzene derivative.

- Step 2 : Formation of the oxalamide backbone by reacting the amine with oxalyl chloride under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

- Step 3 : Introduction of the hydroxyethyl-thiophene-furan moiety via nucleophilic substitution or coupling reactions (e.g., using 2-bromoethanol and a base like triethylamine).

Critical intermediates include the oxalamide precursor (for regioselective coupling) and the thiophene-furan ethyl alcohol intermediate. Purification is typically achieved via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the cyanophenyl, thiophene, and furan moieties.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., -CN at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C20H16N3O4S: 402.08 g/mol).

- HPLC : For purity assessment (>95% purity required for biological assays) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of the hydroxyethyl-thiophene-furan intermediate?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during coupling steps.

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Design of Experiments (DoE) : Statistical screening (e.g., Taguchi methods) to identify critical parameters (e.g., molar ratios, reaction time). Post-reaction quenching with ice-water minimizes degradation .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardized Assays : Repetition under controlled conditions (e.g., fixed cell lines, uniform incubation times).

- Target Engagement Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinases).

- Structural Analog Testing : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate activity-contributing groups.

- Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify consensus activity profiles .

Q. What computational strategies elucidate the compound’s interaction mechanism with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cytochrome P450 isoforms).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR Modeling : Development of quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors.

- Validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical residues identified in silico .

Contradiction Analysis and Resolution

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use the shake-flask method across a solvent polarity gradient (e.g., hexane to DMSO).

- Computational Prediction : Employ Hansen solubility parameters (HSPs) or COSMO-RS simulations to model solvent interactions.

- Structural Analysis : Correlate solubility with crystallinity (via XRD) or amorphous content (DSC). Contradictions often arise from polymorphic forms or residual solvents in synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.